TYK2 ligand 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

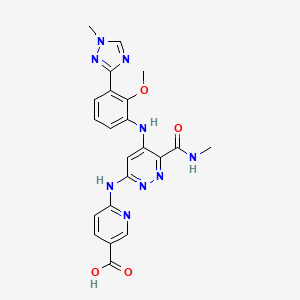

C22H21N9O4 |

|---|---|

Molekulargewicht |

475.5 g/mol |

IUPAC-Name |

6-[[5-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C22H21N9O4/c1-23-21(32)18-15(9-17(28-29-18)27-16-8-7-12(10-24-16)22(33)34)26-14-6-4-5-13(19(14)35-3)20-25-11-31(2)30-20/h4-11H,1-3H3,(H,23,32)(H,33,34)(H2,24,26,27,28) |

InChI-Schlüssel |

CFQZCXSWZMRNQT-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC4=NC=C(C=C4)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The TYK2 Signaling Pathway: A Pivotal Hub in Autoimmune Disease and a Prime Target for Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosine kinase 2 (TYK2) has emerged as a critical mediator in the pathogenesis of a multitude of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a central role in the signaling cascades of key cytokines, including interleukin-23 (IL-23), IL-12, and type I interferons (IFNs). These cytokines are instrumental in the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of the chronic inflammation characteristic of diseases such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease. The genetic validation of TYK2's role in these conditions, underscored by the protective effect of loss-of-function variants, has propelled the development of selective TYK2 inhibitors. This guide provides a comprehensive overview of the TYK2 signaling pathway, its dysregulation in autoimmune disease, and the preclinical and clinical landscape of therapeutic agents targeting this pivotal kinase.

The Core TYK2 Signaling Pathway

TYK2 is an intracellular, non-receptor tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors. The canonical TYK2 signaling cascade follows the JAK-STAT pathway, a highly conserved signaling module responsible for transducing a wide array of extracellular signals into transcriptional responses.

The binding of a cytokine (e.g., IL-12, IL-23, or Type I IFN) to its receptor induces receptor dimerization, bringing the associated TYK2 and another JAK family member (often JAK1 or JAK2) into close proximity.[1] This proximity facilitates their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[2]

Beyond the Canonical Pathway: TYK2's Extended Signaling Network

While the JAK-STAT pathway is the primary axis for TYK2-mediated signaling, evidence suggests that TYK2 can also influence other critical intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras-Raf-MEK-ERK (MAPK) pathways.[3] The precise molecular mechanisms of these interactions are still under investigation, but they likely contribute to the diverse cellular responses initiated by TYK2-dependent cytokines.

The Role of TYK2 in Autoimmune Disease Pathogenesis

Dysregulation of the TYK2 signaling pathway is a common feature in many autoimmune diseases. The primary drivers are the overproduction of or heightened sensitivity to TYK2-dependent cytokines.

-

Psoriasis and Psoriatic Arthritis: The IL-23/Th17 axis is a cornerstone of psoriasis pathogenesis. IL-23, which signals through a receptor complex associated with TYK2 and JAK2, is crucial for the maintenance and expansion of pathogenic Th17 cells.[1] These cells produce pro-inflammatory cytokines like IL-17 and IL-22, which drive keratinocyte hyperproliferation and inflammation in the skin and joints.

-

Systemic Lupus Erythematosus (SLE): Type I IFNs play a central role in the development of SLE by promoting the activation of autoreactive B cells and T cells.[4] TYK2, in partnership with JAK1, is essential for transmitting signals from the type I IFN receptor.

-

Inflammatory Bowel Disease (IBD): Both the IL-23/Th17 and IL-12/Th1 pathways are implicated in the chronic intestinal inflammation characteristic of Crohn's disease and ulcerative colitis. TYK2 is a shared component of the signaling pathways for both of these key cytokines.

Therapeutic Targeting of TYK2: A New Generation of Kinase Inhibitors

The central role of TYK2 in autoimmune disease has made it an attractive target for therapeutic intervention. A new class of oral small molecule inhibitors has been developed to selectively target TYK2. A key innovation in this class is the development of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the active kinase (JH1) domain.[5][6] This allosteric inhibition locks TYK2 in an inactive conformation, providing a high degree of selectivity over other JAK family members and potentially a more favorable safety profile compared to pan-JAK inhibitors.[5][6]

Quantitative Comparison of TYK2 Inhibitors

The selectivity of TYK2 inhibitors is a critical determinant of their therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several TYK2 inhibitors against the JAK family kinases.

| Inhibitor | Target(s) | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity for TYK2 |

| Deucravacitinib | Allosteric TYK2 | ~1 | >10,000 | >10,000 | >10,000 | High |

| Brepocitinib | TYK2/JAK1 | ~21 | ~39 | >210 | >210 | Moderate |

| Ropsacitinib | TYK2/JAK1 | - | - | - | - | Moderate |

| Zasocitinib | TYK2/JAK1 | - | - | - | - | Moderate |

| Tofacitinib | Pan-JAK | ~61 | ~5.9 | ~5.7 | ~1 | Low |

| Baricitinib | JAK1/JAK2 | ~61 | ~5.9 | ~5.7 | - | Low |

| Upadacitinib | JAK1 | - | ~29 | ~803 | >10,000 | Low |

Clinical Efficacy of TYK2 Inhibitors

Clinical trials have demonstrated the efficacy of TYK2 inhibitors in various autoimmune diseases.

Psoriasis:

| Trial | Drug | Dose | Primary Endpoint | Week | Result vs. Placebo |

| POETYK PSO-1 & PSO-2 | Deucravacitinib | 6 mg QD | PASI 75 | 16 | 58.7% & 53.6% vs. 12.7% & 9.4% (p<0.0001) |

| Phase 2b | Ropsacitinib | 200 mg & 400 mg QD | PASI 75 | 16 | Statistically significant improvement |

PASI 75: ≥75% reduction in Psoriasis Area and Severity Index score. Data from multiple sources.[11][12][13]

Psoriatic Arthritis:

| Trial | Drug | Dose | Primary Endpoint | Week | Result vs. Placebo |

| POETYK PsA-2 | Deucravacitinib | 6 mg QD | ACR20 | 16 | 54.2% vs. 39.4% (p=0.0002) |

| Phase 2b | Brepocitinib | 30 mg & 60 mg QD | ACR20 | 16 | 66.7% & 74.6% vs. 43.3% (p<0.05) |

| Phase 2b | Zasocitinib | 15 mg & 30 mg QD | ACR20 | 12 | Statistically significant improvement |

ACR20: ≥20% improvement in American College of Rheumatology criteria. Data from multiple sources.[14][15][16][17]

Systemic Lupus Erythematosus:

| Trial | Drug | Dose | Primary Endpoint | Week | Result vs. Placebo |

| Phase 2 | Deucravacitinib | 3 mg BID & 6 mg BID | SRI-4 | 32 | 58.2% & 49.5% vs. 34.4% (p<0.05) |

SRI-4: Systemic Lupus Erythematosus Responder Index 4. Data from multiple sources.[16][18]

Key Experimental Protocols for TYK2 Research

The following are summaries of key experimental protocols used to investigate the TYK2 signaling pathway and the effects of its inhibitors.

TYK2 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified TYK2.

-

Principle: A recombinant TYK2 enzyme is incubated with a substrate peptide (e.g., IRS-1tide) and ATP.[19] The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™.

-

Materials:

-

Purified recombinant TYK2 enzyme

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

Substrate peptide (e.g., IRS-1tide)

-

ATP

-

Test compound (inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the kinase assay buffer, substrate peptide, and ATP.

-

Add the test compound or vehicle control.

-

Initiate the reaction by adding the TYK2 enzyme.

-

Incubate at 30°C for a defined period (e.g., 40-60 minutes).

-

Stop the reaction and measure ADP production according to the ADP-Glo™ protocol.

-

Calculate the IC50 value of the test compound.

-

Phospho-STAT Western Blot Analysis

This technique is used to assess the phosphorylation status of STAT proteins in cells following cytokine stimulation, providing a measure of the activation of the TYK2 pathway.

-

Principle: Cells are treated with a cytokine to activate the TYK2 pathway, and then lysed. The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a particular STAT protein (e.g., phospho-STAT3). An antibody against the total STAT protein is used as a loading control.

-

Materials:

-

Immune cells (e.g., PBMCs, T cells)

-

Cytokine (e.g., IL-23, IFN-α)

-

Test compound (inhibitor)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total STAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cells and pre-treat with the test compound or vehicle for a specified time.

-

Stimulate the cells with the appropriate cytokine.

-

Lyse the cells and quantify protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total STAT protein.

-

In Vivo Efficacy in a Mouse Model of Autoimmune Disease (Collagen-Induced Arthritis)

This protocol describes the induction of arthritis in mice to evaluate the in vivo efficacy of a TYK2 inhibitor.

-

Principle: Collagen-induced arthritis (CIA) is a widely used animal model for rheumatoid arthritis. Immunization with type II collagen emulsified in complete Freund's adjuvant (CFA) induces an autoimmune response leading to joint inflammation.[20]

-

Materials:

-

Susceptible mouse strain (e.g., DBA/1)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Test compound (TYK2 inhibitor) and vehicle

-

Syringes and needles for immunization and drug administration

-

-

Procedure:

-

Prepare an emulsion of type II collagen in CFA.

-

On day 0, immunize mice intradermally at the base of the tail with the collagen/CFA emulsion.

-

On day 21, administer a booster immunization with type II collagen in incomplete Freund's adjuvant.

-

Begin treatment with the TYK2 inhibitor or vehicle at the onset of disease or in a prophylactic setting.

-

Monitor the mice regularly for signs of arthritis, and score the severity of disease based on paw swelling and erythema.

-

At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

-

Experimental and Drug Development Workflow

The development of a novel TYK2 inhibitor follows a structured workflow from initial discovery to preclinical and clinical evaluation.

Conclusion

The TYK2 signaling pathway represents a highly validated and promising target for the treatment of a wide range of autoimmune and inflammatory diseases. The development of selective, allosteric TYK2 inhibitors marks a significant advancement in the field, offering the potential for targeted immunomodulation with an improved safety profile over less selective JAK inhibitors. As our understanding of the intricacies of the TYK2 signaling network continues to grow, so too will the opportunities for developing novel and more effective therapies for patients with these debilitating conditions. This guide provides a foundational understanding of the core principles of TYK2 signaling and its therapeutic targeting, intended to support the ongoing research and development efforts in this exciting area of medicine.

References

- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 2. bms.com [bms.com]

- 3. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Janus kinase inhibitors in systemic lupus erythematosus: implications for tyrosine kinase 2 inhibition [frontiersin.org]

- 5. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]

- 6. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. amsbio.com [amsbio.com]

- 12. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bristol Myers Squibb - Bristol Myers Squibb Presents Late-Breaking Data from Phase 3 POETYK PsA-2 Trial Demonstrating Superiority of Sotyktu (deucravacitinib) Compared with Placebo in Adults with Psoriatic Arthritis [news.bms.com]

- 15. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]

- 16. Deucravacitinib, a Tyrosine Kinase 2 Inhibitor, in Systemic Lupus Erythematosus: A Phase II, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hcplive.com [hcplive.com]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of experimental autoimmune encephalomyelitis by TPL-2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Autoimmune Disease Therapy: Discovery and Characterization of Novel TYK2 Ligands

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tyrosine kinase 2 (TYK2) has emerged as a pivotal therapeutic target for a spectrum of immune-mediated inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a crucial role in the signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and type I interferons, which are central to the pathogenesis of conditions like psoriasis, psoriatic arthritis, and lupus. Unlike broader JAK inhibitors, the development of selective TYK2 ligands, particularly allosteric inhibitors targeting the pseudokinase (JH2) domain, represents a paradigm shift towards more targeted and potentially safer immunomodulatory therapies. This guide provides an in-depth overview of the discovery, characterization, and experimental evaluation of novel TYK2 ligands, offering a comprehensive resource for scientists and researchers in the field.

The TYK2 Signaling Pathway: A Central Node in Immunity

TYK2 is an intracellular non-receptor tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors.[1] Upon cytokine binding, receptor dimerization occurs, bringing two TYK2 molecules into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, TYK2 phosphorylates the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target inflammatory genes.[1][2] This cascade is central to the propagation of inflammatory signals.

Figure 1. The TYK2-mediated cytokine signaling pathway.

A New Frontier: Allosteric Inhibition of the TYK2 Pseudokinase Domain

A significant breakthrough in the development of selective TYK2 inhibitors has been the strategy of targeting the catalytically inactive pseudokinase (JH2) domain.[3] This approach, exemplified by the FDA-approved drug Deucravacitinib (BMS-986165), offers a distinct advantage over traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain across the JAK family.[3] By binding to the JH2 domain, allosteric inhibitors lock the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[4] This mechanism underpins the remarkable selectivity of these novel ligands.

Quantitative Characterization of Novel TYK2 Ligands

The discovery and optimization of novel TYK2 ligands rely on a suite of biochemical and cellular assays to quantify their potency, selectivity, and mechanism of action. Below is a summary of key quantitative data for representative TYK2 inhibitors.

| Ligand | Target Domain | Assay Type | Potency (IC50/K_i/DC50) | Selectivity (Fold vs. JAK1/2/3) | Reference |

| Deucravacitinib | TYK2 JH2 | HTRF Binding (IC50) | 0.2 nM | >1000-fold vs. JAK1/2/3 JH1 | [5] |

| TYK2 JH2 | Morrison Titration (K_i) | 0.02 nM | >1000-fold vs. JAK1/2/3 JH1 | [5] | |

| TYK2-mediated | Whole Blood IL-12 induced IFN-γ (IC50) | 56-120-fold more potent than Tofacitinib, Upadacitinib, and Baricitinib | Demonstrates high functional selectivity for TYK2 over JAK1/2/3 at clinical exposures | [6] | |

| TAK-279 | TYK2 JH2 | Allosteric Inhibition | Highly potent and selective | ~1.3 million-fold greater selectivity for TYK2 vs. JAK1 | [7] |

| VTX958 | TYK2 JH2 | Allosteric Inhibition | Achieved TYK2 IC50 and IC90 coverage up to 24 hours in Phase 1 | Highly selective for TYK2 over other JAKs | [8] |

| Compound 15t (Degrader) | TYK2 JH2 | Jurkat Cell Degradation (DC50) | 0.42 nM | Selectively degrades TYK2 over JAK1, JAK2, and JAK3 | [9] |

| TYK2 JH2 | HTRF Binding (IC50) | 1.2 nM | >80-fold selective for TYK2-JH2 over JAK1-JH2 | [10] | |

| TYK2-mediated | PBMC IL-12 p-STAT4 (IC50) | 8.6 nM | Highly selective vs. JAK1/2-mediated p-STAT3 (>10,000 nM) | [10] |

Experimental Protocols for Key Assays

The accurate characterization of novel TYK2 ligands necessitates robust and reproducible experimental methodologies. The following sections detail the protocols for essential biochemical and cellular assays.

Biochemical Binding Assays

4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 domain by a test compound.

-

Principle: The assay utilizes two labeled antibodies, one coupled to a donor fluorophore and the other to an acceptor. In the presence of TYK2, the antibodies bind to distinct epitopes, bringing the fluorophores into close proximity and generating a FRET signal. A test compound that binds to the TYK2 JH2 domain will displace a fluorescently labeled probe, leading to a decrease in the FRET signal.[1]

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the test compound, a fixed concentration of a fluorescently labeled probe, and the purified TYK2 JH2 protein.

-

Add the HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and a d2-labeled probe).

-

Incubate the plate at room temperature, protected from light.

-

Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.[11]

-

Calculate the HTRF ratio (acceptor/donor) and plot against the compound concentration to determine the IC50 value.[12]

-

4.1.2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor affinity.

-

Principle: The assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer from the TYK2 protein. Binding of the tracer is detected using a europium-labeled anti-tag antibody. The simultaneous binding of the tracer and antibody results in a high FRET signal. A test compound competes with the tracer for binding, causing a loss of FRET.[13]

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add 5 µL of the test compound.

-

Add 5 µL of a pre-mixed solution of the TYK2 kinase and the europium-labeled antibody.

-

Add 5 µL of the Alexa Fluor® 647-labeled tracer.

-

Incubate for 1 hour at room temperature.[13]

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.[14]

-

Cellular Functional Assays

4.2.1. Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Principle: Cells are stimulated with a TYK2-dependent cytokine (e.g., IL-12) in the presence of a test compound. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT4 for IL-12 stimulation). The level of pSTAT is then quantified on a per-cell basis using a flow cytometer.[15]

-

Protocol:

-

Pre-incubate whole blood or PBMCs with serial dilutions of the test compound.

-

Stimulate the cells with a specific cytokine (e.g., 100 ng/mL IL-12 for 15 minutes at 37°C).[16]

-

Fix and permeabilize the cells using a commercial kit.

-

Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody against the specific pSTAT of interest (e.g., anti-pSTAT4-FITC) and cell surface markers to identify specific cell populations (e.g., CD4 for T-helper cells).[16][17]

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.

-

Plot the percentage of inhibition of the pSTAT signal against the compound concentration to determine the EC50 value.

-

Figure 2. Experimental workflow for TYK2 ligand characterization.

Future Directions and Conclusion

The successful development of Deucravacitinib has validated the allosteric inhibition of the TYK2 pseudokinase domain as a highly promising therapeutic strategy.[4] Ongoing research is focused on the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.[18] Furthermore, the exploration of TYK2-targeted protein degraders, such as PROTACs, represents an exciting new frontier that could offer even greater therapeutic benefit by eliminating the TYK2 protein entirely.[9]

References

- 1. revvity.com [revvity.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]

- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. takeda.com [takeda.com]

- 8. Ventyx Biosciences Announces Positive Topline Phase 1 Data for Its Selective Allosteric TYK2 Inhibitor VTX958 – Ventyx Biosciences, Inc. [ir.ventyxbio.com]

- 9. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 16. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279. | Semantic Scholar [semanticscholar.org]

TYK2 pseudokinase domain structure and function

An In-Depth Technical Guide to the TYK2 Pseudokinase Domain: Structure, Function, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways integral to the immune system. Distinct from many kinases, TYK2 possesses a tandem arrangement of a C-terminal catalytic kinase domain (JH1) and an adjacent pseudokinase domain (JH2). Initially thought to be an inert vestige of a duplicated kinase domain, the JH2 pseudokinase is now recognized as an essential, non-catalytic regulatory hub. It maintains the kinase domain in an autoinhibited state and serves as a novel allosteric target for highly selective therapeutic agents. This technical guide provides a comprehensive overview of the TYK2 pseudokinase domain, detailing its three-dimensional structure, its multifaceted role in regulating TYK2 function, and the experimental methodologies employed to elucidate its characteristics. We present quantitative data on ligand binding and mutational effects, alongside diagrams of key signaling pathways and experimental workflows, to offer a thorough resource for professionals in immunology and drug development.

The Structural Architecture of the TYK2 Pseudokinase Domain (JH2)

The TYK2 pseudokinase (JH2) domain, despite lacking significant phosphotransfer activity, adopts a canonical bilobal protein kinase fold, comprising an N-terminal lobe (N-lobe) of β-sheets and a single α-helix (αC), and a larger, predominantly α-helical C-terminal lobe (C-lobe)[1]. This structural conservation is crucial for its function.

The Autoinhibitory JH2-JH1 Module

Crystal structures of the tandem pseudokinase-kinase (JH2-JH1) domains from TYK2 have been resolved, revealing a critical autoinhibitory mechanism[2][3][4]. In the inactive state, the JH2 domain directly interacts with the JH1 kinase domain[2][3][5]. This interaction is extensive, burying a surface area of approximately 1,500 Ų, and is primarily mediated by the N-lobes of both domains[6]. The JH2 domain positions itself to restrict the conformational mobility of the JH1 active site, thus holding the kinase domain inactive until cytokine-mediated receptor dimerization triggers a conformational change[2][4][6].

The ATP-Binding Pocket

A key feature of the TYK2 JH2 domain is its ability to bind ATP, a characteristic shared with JAK1 and JAK2 JH2 domains[1][5][7]. Although it lacks the key catalytic residues required for phosphotransfer, the nucleotide binding stabilizes the JH2 protein structure[1][7][8]. This ATP-binding capacity has been exploited for therapeutic intervention, as small molecules can be designed to compete with ATP, bind to the pseudokinase domain, and allosterically inhibit the JH1 domain's activity[7][9][10].

Structural Comparison with Other JAK Family Pseudokinases

The overall structure of the TYK2 JH2 domain is highly similar to that of the pseudokinases from JAK1 and JAK2[3][4]. However, subtle but important distinctions exist. For instance, distinct molecular interactions around the activation loop in TYK2 JH2 provide a structural basis for its lack of catalytic activity compared to the weak autoregulatory activity reported for the JAK2 JH2 domain[1][7]. These structural differences between the JH2 domains of JAK family members are significant, as they offer a pathway for developing highly selective, allosteric inhibitors that target TYK2 without affecting other JAKs[9][11].

The Regulatory Functions of the TYK2 Pseudokinase Domain

The primary function of the TYK2 JH2 domain is not catalysis, but regulation. It acts as a sophisticated molecular switch that controls the activity of the JH1 kinase domain.

Autoinhibition of the JH1 Kinase Domain

In the basal, inactive state, the JH2 domain functions as a negative regulator. It physically interacts with the JH1 domain, preventing its activation[2][3][4]. Deletion or mutation of the pseudokinase domain leads to increased basal kinase activity, highlighting its inhibitory role[4]. This autoinhibition is relieved upon cytokine binding to its receptor, which induces a conformational change in the full-length TYK2 protein, separating the JH2 and JH1 domains and allowing the kinase domain to become active[9][12][13].

Allosteric Control and Therapeutic Targeting

The JH2 domain is a validated allosteric drug target[10][11][12]. Small molecules designed to bind within the JH2 ATP-binding pocket can stabilize the autoinhibited conformation of TYK2[9][10]. This mechanism prevents the receptor-mediated activation of the JH1 domain, effectively blocking downstream signaling[9]. This approach offers a significant advantage over traditional ATP-competitive inhibitors that target the highly conserved JH1 domain, as it allows for much greater selectivity for TYK2 over other JAK family members[9][11][12].

Impact of Mutations

The critical regulatory role of the JH2 domain is underscored by the effects of mutations within this region.

-

Activating Mutations: Cancer-associated activating mutations found in other JAKs, when mapped to the analogous positions in TYK2's JH2-JH1 interface, lead to increased kinase activity in vitro. These mutations are believed to disrupt the inhibitory interaction, leading to constitutive signaling[2][3][4].

-

Inactivating Mutations: A naturally occurring missense mutation (E775K in mice) within the JH2 domain results in the absence of TYK2 protein and impaired signaling in response to IL-12, IL-23, and type I IFNs[14][15]. Other disease-associated variants, such as I684S and P1104A, have been shown to be catalytically impaired[16]. Mutation of the ATP-binding pocket in JH2 can also lead to increased basal TYK2 phosphorylation and signaling, suggesting that proper ATP binding to JH2 is required for controlled regulation[1][7].

TYK2 Signaling Pathways

TYK2 is essential for signal transduction downstream of several key cytokine receptors, including those for interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs)[12][17]. The regulatory function of the JH2 domain is central to the proper functioning of these pathways.

Upon cytokine binding, the associated receptor chains dimerize, bringing the receptor-bound TYK2 proteins into close proximity. This triggers a conformational change that releases the JH2-mediated autoinhibition, leading to the activation of the JH1 kinase domain. Activated TYK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. TYK2, often in concert with another JAK, phosphorylates these STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes[9][13][18].

Caption: Cytokine binding releases JH2-mediated autoinhibition, activating TYK2 kinase and downstream STAT signaling.

Quantitative Data Summary

The study of the TYK2 JH2 domain has yielded valuable quantitative data regarding its interaction with ligands and the functional consequences of mutations.

Table 1: Binding Affinities of Ligands to TYK2 JH2 Domain

| Compound/Ligand | Assay Method | Affinity (Kd / Ki) | Reference |

| Deucravacitinib | Inhibition Assay | 0.02 nM (Ki) | [19] |

| SHR2178 | KdELECT Competition | 0.34 nM (Kd) | [9] |

| SHR8751 | KdELECT Competition | 0.032 nM (Kd) | [9] |

| SHR9332 | KdELECT Competition | 0.04 nM (Kd) | [9] |

| SHR2396 | KdELECT Competition | 0.029 nM (Kd) | [9] |

| SHR0936 | KdELECT Competition | 0.0074 nM (Kd) | [9] |

| ATP | Surface Plasmon Resonance | ~1.3 µM (Kd) | [8] |

| Mant-ATP | Fluorescence Titration | ~1.6 µM (Kd) | [8] |

Table 2: Functional Effects of TYK2 Mutations

| Mutation | Location | Effect on Kinase Activity | Reference |

| V678F | JH2-JH1 Interface | Activating (analogous to JAK2 V617F) | [3] |

| R744G | JH2-JH1 Interface | Activating | [3] |

| R901S | JH2-JH1 Interface | Activating | [3] |

| delQ586-K587 | JH2-JH1 Interface | Activating | [3] |

| E775K (murine) | JH2 Domain | Loss of protein and function | [14][15] |

| I684S | JH2 Domain | Catalytically impaired | [16] |

| P1104A | JH1 Domain | Catalytically impaired | [16] |

Experimental Protocols and Methodologies

A variety of sophisticated techniques are required to study the structure and function of the TYK2 pseudokinase domain.

Recombinant Protein Expression and Purification

-

Objective: To produce sufficient quantities of pure TYK2 protein for structural and biochemical studies.

-

Methodology:

-

Construct Design: Human TYK2 constructs, such as the pseudokinase-kinase domain module (residues ~566–1187) or the isolated pseudokinase domain, are cloned into expression vectors (e.g., baculovirus vectors)[2][3]. A kinase-inactive mutant (e.g., D1023N) is often used for crystallization of the larger JH2-JH1 construct to ensure homogeneity[2][3][20].

-

Expression System: Constructs are typically expressed in insect cells (e.g., Spodoptera frugiperda, Sf9), which provide robust protein folding and post-translational modifications[2][3].

-

Purification: The protein is purified using a multi-step chromatography process. A common approach involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to isolate monomeric, properly folded protein[2][3].

-

X-Ray Crystallography

-

Objective: To determine the three-dimensional atomic structure of the TYK2 JH2 domain.

-

Methodology:

-

Crystallization: Purified, concentrated TYK2 protein (~10 mg/mL) is mixed with a crystallization solution containing precipitants (e.g., PEGs, salts). For the JH2-JH1 construct, the addition of a specific ATP-competitive inhibitor was found to be necessary to enable crystallization[2][3][20].

-

Data Collection: Crystals are flash-frozen and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded by a detector[2][3].

-

Structure Solution: The structure is solved using molecular replacement, utilizing the coordinates of a homologous kinase domain as a search model. The resulting electron density map is then used to build and refine the atomic model of the TYK2 domains[2][3].

-

Biochemical Assays for Ligand Binding and Function

-

Objective: To quantify the binding of ligands (like ATP or inhibitors) to the JH2 domain and assess its influence on TYK2 activity.

-

Methodologies:

-

Fluorescence Polarization (FP) Assay: Used for inhibitor screening. A fluorescently labeled probe that binds to the JH2 domain is used. When bound, the probe tumbles slowly, emitting highly polarized light. Unlabeled inhibitor compounds compete with the probe for binding; their binding displaces the probe, which then tumbles faster and emits less polarized light. This change in polarization is measured to determine inhibitor potency[21][22][23].

-

Differential Scanning Fluorometry (DSF): Also known as a thermal shift assay, this method measures changes in protein thermal stability upon ligand binding. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is used. As the protein is heated, it unfolds, causing an increase in fluorescence. The melting temperature (Tm) is the point of maximum unfolding. A ligand that binds and stabilizes the protein will cause an increase in the Tm[8].

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of a binding interaction by directly measuring the heat released or absorbed during the binding event.

-

Surface Plasmon Resonance (SPR): Measures binding events in real-time by immobilizing the protein on a sensor chip and flowing the ligand over the surface. The change in the refractive index near the surface upon binding is measured to determine association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd)[8].

-

Caption: A typical workflow for identifying and characterizing allosteric inhibitors targeting the TYK2 JH2 domain.

Structure-Function Relationships and Conclusion

The TYK2 pseudokinase domain is a paradigm of how a non-catalytic domain can exert precise control over the function of its active counterpart. The structural integrity of the JH2 domain, its interface with the JH1 domain, and its ability to bind ATP are all inextricably linked to its regulatory function.

Caption: The structural features of the JH2 domain directly enable its key functions of autoinhibition and allosteric regulation.

References

- 1. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. A natural mutation in the Tyk2 pseudokinase domain underlies altered susceptibility of B10.Q/J mice to infection and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]

An In-depth Technical Guide to the Mechanism of TYK2 Activation and Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus Kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. It is a critical mediator of cytokine signaling pathways essential for immune surveillance and inflammatory responses. Dysregulation of TYK2 activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a key therapeutic target. This guide provides a comprehensive overview of the molecular mechanisms governing TYK2 activation, its intricate regulatory processes, and the downstream signaling cascades it initiates. We present quantitative data on inhibitor binding, detailed protocols for key experimental assays, and visual diagrams of the core signaling pathways to offer a thorough resource for researchers in immunology and drug development.

Core Concepts: TYK2 Structure and Function

TYK2 is an intracellular enzyme that constitutively associates with the cytoplasmic domains of specific type I and type II cytokine receptors.[1] It plays a pivotal role in transducing signals for a select group of cytokines, including Type I interferons (IFN-α/β), Interleukin-12 (IL-12), IL-23, and IL-10.[2][3]

The structure of TYK2, like other JAK family members, is composed of four primary domains from N-terminus to C-terminus:

-

FERM Domain (Four-point-one, Ezrin, Radixin, Moesin): Mediates the constitutive binding of TYK2 to the membrane-proximal "box1" and "box2" motifs on the intracellular domain of cytokine receptors.

-

SH2 Domain (Src Homology 2): Works in concert with the FERM domain to form a contiguous receptor-binding module.

-

Pseudokinase Domain (JH2): A catalytically inactive domain that plays a crucial autoinhibitory role by suppressing the activity of the adjacent kinase domain in the basal state.[4][5] This domain is the target for a new class of allosteric inhibitors.

-

Kinase Domain (JH1): The catalytic domain responsible for tyrosine phosphorylation of itself (autophosphorylation), its partner JAK, cytokine receptors, and downstream STAT (Signal Transducer and Activator of Transcription) proteins.[4]

Mechanism of TYK2 Activation

The activation of TYK2 is a tightly controlled, multi-step process initiated by cytokine binding to its cognate receptor on the cell surface.

-

Cytokine Binding and Receptor Dimerization: A cytokine (e.g., IL-23, IFN-α) binds to its specific receptor subunits. This induces a conformational change, causing the receptor subunits to dimerize or oligomerize.

-

Proximity-Induced Trans-Phosphorylation: Since TYK2 is pre-associated with the receptor chains, dimerization brings two TYK2 molecules (or a TYK2 and another JAK partner like JAK2) into close proximity. This allows the kinase domains (JH1) to phosphorylate each other on key tyrosine residues within the activation loop (specifically Tyr1054 and Tyr1055).[6] This trans-autophosphorylation event overcomes the autoinhibition imposed by the pseudokinase (JH2) domain and fully activates the kinase.

-

Receptor Phosphorylation: The activated TYK2 kinase then phosphorylates specific tyrosine residues on the cytoplasmic tails of the cytokine receptors.

-

STAT Recruitment and Phosphorylation: These newly phosphorylated sites on the receptor act as docking sites for the SH2 domains of latent, cytosolic STAT proteins.[7] Once recruited, the STATs are themselves phosphorylated by the active TYK2.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell proliferation, and immune responses.[1]

Regulation of TYK2 Activity

To prevent excessive signaling, TYK2 activity is controlled by multiple regulatory mechanisms, including intramolecular autoinhibition and negative feedback loops mediated by cellular inhibitors.

Autoinhibition by the Pseudokinase (JH2) Domain

In its basal, inactive state, the TYK2 kinase (JH1) domain is held in an inhibited conformation through intramolecular interactions with the pseudokinase (JH2) domain.[8] Structural studies suggest the JH2 domain acts as a brace, preventing the JH1 domain from adopting the active conformation required for phosphotransfer.[5][8] The binding of allosteric inhibitors to a distinct pocket within the JH2 domain can stabilize this autoinhibitory interaction, locking TYK2 in its inactive state and preventing its activation even in the presence of cytokine stimulation.[8]

Negative Regulation by Cellular Proteins

Two key families of proteins provide negative feedback to attenuate TYK2 signaling:

-

Suppressors of Cytokine Signaling (SOCS): SOCS proteins, particularly SOCS1, are transcriptional targets of the JAK-STAT pathway. SOCS1 can inhibit TYK2 activity through a dual mechanism. Its SH2 domain binds directly to the phosphorylated tyrosines (pY1054/pY1055) in the TYK2 activation loop, while its Kinase Inhibitory Region (KIR) is thought to act as a pseudosubstrate, physically blocking the kinase's active site.[6]

-

Protein Tyrosine Phosphatases (PTPs): Phosphatases like SHP-1 (PTPN6) are recruited to the signaling complex and dephosphorylate activated TYK2 and other components, terminating the signal.

Quantitative Data

The development of selective TYK2 inhibitors has been driven by quantitative characterization of their binding affinity and functional potency. Allosteric inhibitors that bind to the regulatory JH2 domain achieve high selectivity over other JAK family members.

Table 1: Binding Affinity and Potency of Allosteric TYK2 Inhibitors

| Compound | Target Domain | Assay Type | Affinity / Potency | Selectivity Notes | Reference |

|---|---|---|---|---|---|

| Deucravacitinib | TYK2 JH2 | HTRF Assay (IC₅₀) | 0.2 nM | >100-fold vs JAK1/3; >2000-fold vs JAK2 | [3][9] |

| TYK2 JH2 | Probe Displacement (IC₅₀) | 0.2 nM | Minimal activity against JAK1/2/3 catalytic domains | [9] | |

| TYK2-mediated signaling | IL-12/IL-23 Cellular Assay (IC₅₀) | 5 - 19 nM | High functional selectivity | [3][9] | |

| BMS-986165 | TYK2 JH2 | ITC (Kᵈ) | Low nM range | High affinity binding confirmed by biophysics | [8] |

| QL-1200186 | TYK2 JH2 | Binding Assay (IC₅₀) | 0.06 nM | 164-fold greater selectivity for TYK2 JH2 vs JAK1 JH2 | [10] |

| SHR9332 | TYK2 JH2 | KdELECT (Kᵈ) | 0.04 nM | Kᵈ >20,000 nM vs TYK2 JH1; Kᵈ = 1.8 nM vs JAK1 JH2 |[4][11] |

Table 2: TYK2-Dependent Cellular Activity Inhibition

| Inhibitor | Cellular Assay | Cell Type | IC₅₀ | Reference |

|---|---|---|---|---|

| Deucravacitinib | IL-12 induced pSTAT4 | Human Whole Blood | ~13 nM | [3] |

| IFNα induced pSTAT5 | Human CD3+ T Cells | ~37 nM | [3] |

| ATMW-DC | IL-12 induced pSTAT4 | Cellular Assay | 18 nM |[12] |

Key Experimental Protocols

The study of TYK2 activation and inhibition relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for several key experiments.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of purified TYK2 by quantifying the amount of ADP produced during the phosphorylation reaction.

-

Objective: To determine the specific activity of recombinant TYK2 or to screen for inhibitors of its catalytic (JH1) domain.

-

Principle: The assay quantifies ADP produced by the kinase. First, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete remaining ATP. Then, a Kinase Detection Reagent converts the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce light, measured as luminescence.[10][13]

-

Materials:

-

Active recombinant TYK2 protein (e.g., Sino Biological Cat# T21-11G).[10]

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5 mM MnCl₂, 50µM DTT).[10]

-

Substrate: Poly (4:1 Glu, Tyr) peptide at 1 mg/ml.[10]

-

ATP solution (10 mM).

-

ADP-Glo™ Kinase Assay Kit (Promega Cat# V9101).

-

384-well white assay plates.

-

Luminometer.

-

-

Procedure:

-

Prepare Reagents: Thaw all components on ice. Prepare 1X Kinase Assay Buffer and add fresh DTT.

-

Enzyme Preparation: Prepare serial dilutions of active TYK2 in Kinase Dilution Buffer in a 96-well plate.

-

Master Mix Preparation: For each 25 µl reaction, prepare a master mix containing Kinase Assay Buffer, ATP (final concentration typically near Km if known, or 10-100 µM), and substrate.

-

Inhibitor Addition (for screening): Dispense 2.5 µl of test inhibitor (10x final concentration) or vehicle (DMSO) into wells of the 384-well plate.

-

Kinase Addition: Add 10 µl of diluted TYK2 enzyme to each well, except for "Blank" controls. Add 10 µl of Kinase Dilution Buffer to "Blank" wells.

-

Initiate Reaction: Add 12.5 µl of the Master Mix to all wells to start the reaction. Mix gently. Incubate for 45-60 minutes at room temperature.

-

Terminate Reaction: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Detect Signal: Add 10 µl of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Read Plate: Measure luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" value from all readings. For inhibitor screening, plot the percentage of inhibition against inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀.

-

Protocol: Co-Immunoprecipitation (Co-IP) for TYK2 Interaction

This protocol is used to demonstrate the physical interaction between TYK2 and its binding partners (e.g., cytokine receptors, SOCS1) in a cellular context.

-

Objective: To isolate and detect endogenous protein complexes containing TYK2.

-

Principle: An antibody specific to TYK2 is used to capture it from a cell lysate. If other proteins are bound to TYK2, they will be captured as well. The entire complex is then isolated using Protein A/G-coupled beads and analyzed by Western blotting.[14][15][16]

-

Materials:

-

Cultured cells expressing the proteins of interest.

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails).

-

Primary antibodies: Anti-TYK2 (for IP), Anti-binding partner (for Western blot).

-

Protein A/G magnetic beads.

-

Magnetic separation rack.

-

SDS-PAGE gels and Western blotting equipment.

-

-

Procedure:

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in 1 ml of ice-cold Co-IP Lysis Buffer per 1x10⁷ cells. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the protein extract.

-

Pre-clearing (Optional): Add 20 µl of Protein A/G magnetic beads to the protein extract. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads using the magnetic rack and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-5 µg of the anti-TYK2 primary antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Complex: Add 30 µl of equilibrated Protein A/G magnetic beads to the lysate/antibody mixture. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Wash: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads 3-5 times with 1 ml of cold Co-IP Wash Buffer. After the final wash, remove all residual buffer.

-

Elution: Resuspend the beads in 40 µl of 2X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an antibody against the suspected interacting protein (e.g., anti-SOCS1).

-

Protocol: Phospho-Flow Cytometry for STAT Phosphorylation in Whole Blood

This assay measures cytokine-induced STAT phosphorylation in specific immune cell subsets within a complex sample like whole blood, providing a highly relevant functional readout of TYK2 pathway inhibition.

-

Objective: To quantify the inhibitory effect of a compound on TYK2-mediated STAT phosphorylation (e.g., IL-12-induced pSTAT4) in primary human immune cells.

-

Principle: Whole blood is treated with an inhibitor, followed by stimulation with a TYK2-dependent cytokine. Cells are then rapidly fixed to preserve phosphorylation states, red blood cells are lysed, and the remaining leukocytes are permeabilized. Cells are stained with fluorescently-labeled antibodies against cell surface markers (to identify cell types like T-cells or NK cells) and an antibody specific for the phosphorylated form of a STAT protein. The level of pSTAT is then quantified by flow cytometry.[6][17][18]

-

Materials:

-

Freshly collected human whole blood (e.g., in sodium heparin tubes).

-

Test inhibitor and vehicle control (DMSO).

-

Cytokine stimulant (e.g., recombinant human IL-12, IFN-α).

-

Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

-

Permeabilization Buffer (e.g., ice-cold 90% Methanol or BD Phosflow™ Perm Buffer III).

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4 (for T-cells), and anti-pSTAT4 (e.g., pY693), anti-pSTAT1 (pY701).

-

FACS tubes and a flow cytometer.

-

-

Procedure:

-

Inhibitor Pre-incubation: Aliquot 100 µl of whole blood into FACS tubes. Add the test inhibitor at various concentrations and incubate for 30-60 minutes at 37°C.

-

Stimulation: Add the cytokine stimulant (e.g., IL-12 to a final concentration of 10 ng/ml) to the blood. Leave one tube unstimulated (basal control). Incubate for 15-30 minutes at 37°C.

-

Fixation: Immediately stop the stimulation by adding 1 ml of pre-warmed (37°C) Fixation Buffer to each tube. Vortex gently and incubate for 10-15 minutes at 37°C. This step also lyses red blood cells.

-

Permeabilization: Centrifuge cells (600 x g, 7 min), decant supernatant, and vortex the pellet. Slowly add 1 ml of ice-cold 90% Methanol while vortexing gently to prevent clumping. Incubate on ice for 30 minutes.

-

Staining: Wash the cells twice with Stain Buffer (PBS + 1% BSA). Resuspend the cell pellet in 100 µl of Stain Buffer containing the antibody cocktail (e.g., anti-CD4 and anti-pSTAT4). Incubate for 60 minutes at room temperature in the dark.

-

Final Wash: Wash cells once more with Stain Buffer.

-

Acquisition: Resuspend the final cell pellet in 300 µl of Stain Buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest (e.g., CD4+ T-cells). Determine the Median Fluorescence Intensity (MFI) of the pSTAT4 signal for each sample. Calculate the percent inhibition relative to the stimulated vehicle control.

-

Conclusion

TYK2 is a central and non-redundant kinase in signaling pathways crucial for the pathogenesis of several immune-mediated diseases. Its activation is initiated by cytokine-induced receptor dimerization, leading to a cascade of phosphorylation events culminating in STAT-mediated gene transcription. The activity of TYK2 is tightly regulated by the autoinhibitory function of its pseudokinase (JH2) domain and by cellular feedback mechanisms involving SOCS and PTP proteins. The unique structural features of the JH2 domain have enabled the development of highly selective allosteric inhibitors, representing a significant advancement in targeted therapy for autoimmune and inflammatory disorders. A thorough understanding of these molecular mechanisms, supported by robust quantitative and functional assays, is paramount for the continued development of next-generation TYK2-targeted therapeutics.

References

- 1. revvity.com [revvity.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nicoyalife.com [nicoyalife.com]

- 5. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Isothermal titration calorimetry [cureffi.org]

- 8. Tyrosine Kinase 2-mediated Signal Transduction in T Lymphocytes Is Blocked by Pharmacological Stabilization of Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 11. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]

- 15. assaygenie.com [assaygenie.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]

The Endogenous Orchestrators of TYK2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tyrosine Kinase 2 (TYK2) stands as a critical intracellular mediator in the Janus kinase (JAK) family, playing a pivotal role in immune surveillance and response. Unlike traditional receptor-ligand interactions, TYK2 does not possess a direct endogenous ligand. Instead, its activation is orchestrated by a cohort of cytokines that, upon binding to their cognate cell-surface receptors, initiate a cascade of intracellular events culminating in TYK2-mediated signal transduction. This technical guide provides an in-depth exploration of these endogenous activators, their functional consequences, and the experimental methodologies employed to elucidate their intricate relationship with TYK2.

The Cytokine Ligands of the TYK2 Signaling Nexus

The activation of TYK2 is a downstream consequence of cytokine receptor engagement. The binding of a specific cytokine to its receptor induces receptor dimerization or oligomerization, bringing the associated TYK2 proteins into close proximity for trans-phosphorylation and subsequent activation. This, in turn, initiates the phosphorylation of Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression.

The primary endogenous ligands—cytokines—that leverage TYK2 for their signaling are summarized below.

| Cytokine Family | Endogenous Ligand | Receptor Complex | Associated JAKs | Key Functions Mediated by TYK2 |

| Type I Interferons | IFN-α, IFN-β | IFNAR1/IFNAR2 | TYK2 , JAK1 | Antiviral immunity, cell growth regulation, immune modulation.[1][2][3][4][5] |

| Interleukin-6 Family | IL-6 | IL-6R/gp130 | TYK2 , JAK1, JAK2 | Pro-inflammatory and anti-inflammatory responses, hematopoiesis, immune regulation.[1][4][6] |

| Interleukin-10 Family | IL-10 | IL-10R1/IL-10R2 | TYK2 , JAK1 | Immunosuppression, regulation of inflammation.[1][3][4][6] |

| IL-22 | IL-22R1/IL-10R2 | TYK2 , JAK1 | Tissue protection and repair, inflammation.[3][6] | |

| Interleukin-12 Family | IL-12 | IL-12Rβ1/IL-12Rβ2 | TYK2 , JAK2 | T helper 1 (Th1) cell differentiation, cellular immunity.[1][2][3][4][5][6] |

| IL-23 | IL-23R/IL-12Rβ1 | TYK2 , JAK2 | T helper 17 (Th17) cell maintenance and expansion, inflammation.[1][2][3][4][5][6] | |

| Common gamma-chain (γc) Family | IL-13 | IL-4Rα/IL-13Rα1 | TYK2 , JAK1 | Allergic inflammation, T helper 2 (Th2) cell responses.[1][7] |

Functional Consequences of TYK2 Activation by Endogenous Ligands

The functional outcomes of TYK2 activation are dictated by the initiating cytokine and the cellular context. TYK2-mediated signaling is integral to a spectrum of physiological and pathological processes:

-

Innate and Adaptive Immunity: TYK2 is indispensable for the host defense against viral, bacterial, and fungal infections through its role in interferon and interleukin signaling.[1][8] It governs the differentiation of T helper cells, particularly Th1 and Th17 lineages, which are crucial for cellular immunity and inflammation.[5][6]

-

Inflammation and Autoimmunity: Dysregulation of TYK2-dependent cytokine pathways is a hallmark of numerous autoimmune and inflammatory disorders.[2][3] Consequently, TYK2 has emerged as a prominent therapeutic target for conditions such as psoriasis, psoriatic arthritis, and lupus.

-

Cellular Growth and Differentiation: Cytokines that signal through TYK2 can influence cell proliferation, survival, and differentiation across various cell types, including immune cells and epithelial cells.

Signaling Pathways Activated by Endogenous Ligands

The canonical signaling pathway initiated by TYK2-activating cytokines involves the JAK-STAT cascade. The following diagrams illustrate the signaling flow for key cytokines.

Experimental Protocols for Studying Endogenous Ligand-TYK2 Interactions

Elucidating the role of cytokines in TYK2 activation requires a combination of cellular and biochemical assays. Below are key experimental protocols.

Cell-Based Phosphorylation Assays

Objective: To determine if a cytokine induces TYK2 and STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells, or a specific cell line expressing the cytokine receptor of interest) under appropriate conditions.

-

Cytokine Stimulation: Treat the cells with varying concentrations of the cytokine of interest for different time points. Include an untreated control.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated TYK2 (p-TYK2) and phosphorylated STATs (e.g., p-STAT3, p-STAT4).

-

Subsequently, probe with antibodies for total TYK2 and total STATs to normalize for protein loading.

-

Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

-

-

Flow Cytometry (Phosflow):

-

Stimulate cells with the cytokine.

-

Fix and permeabilize the cells.

-

Stain with fluorescently labeled antibodies against p-TYK2 and p-STATs.

-

Analyze the cell populations using a flow cytometer to quantify the percentage of responding cells and the mean fluorescence intensity.

-

Reporter Gene Assays

Objective: To measure the transcriptional activity downstream of TYK2 activation by a specific cytokine.

Methodology:

-

Constructs: Transfect cells with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with STAT binding elements (e.g., a STAT3-responsive promoter).

-

Cell Treatment: Treat the transfected cells with the cytokine of interest.

-

Lysis and Reporter Assay:

-

Lyse the cells and measure the reporter protein activity (e.g., luciferase activity using a luminometer).

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Co-Immunoprecipitation (Co-IP)

Objective: To confirm the association of TYK2 with the cytokine receptor complex upon ligand binding.

Methodology:

-

Cell Stimulation and Lysis: Stimulate cells with the cytokine and lyse them under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the receptor subunits or TYK2, coupled to agarose or magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of TYK2 and the receptor subunits by Western blotting.

Kinase Assays

Objective: To directly measure the enzymatic activity of TYK2 following cytokine stimulation.

Methodology:

-

Immunoprecipitation of TYK2: Immunoprecipitate TYK2 from cytokine-stimulated and unstimulated cell lysates.

-

In Vitro Kinase Reaction: Incubate the immunoprecipitated TYK2 with a substrate (e.g., a synthetic peptide corresponding to the STAT phosphorylation site) and ATP (often radiolabeled [γ-³²P]ATP).

-

Detection of Substrate Phosphorylation: Measure the incorporation of the phosphate group into the substrate using methods such as autoradiography or scintillation counting.

Experimental Workflow Diagram

This guide provides a foundational understanding of the endogenous ligands that activate TYK2 and the methodologies to study these interactions. A thorough grasp of these concepts is essential for researchers and drug development professionals aiming to modulate TYK2 activity for therapeutic benefit.

References

- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 2. revvity.com [revvity.com]

- 3. immunologypathways.com [immunologypathways.com]

- 4. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bms.com [bms.com]

The Double-Edged Sword: A Technical Guide to TYK2 Gene Mutations and Their Role in Disease

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the critical role of Tyrosine Kinase 2 (TYK2) gene mutations in human health and disease. This guide provides an in-depth analysis of TYK2's function, the pathological consequences of its mutation, and the therapeutic landscape of TYK2 inhibition.

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in cytokine signaling pathways that are essential for a balanced immune response.[1][2][3] TYK2 associates with the intracellular domains of various cytokine receptors, including those for type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[3][4][5] Upon cytokine binding, TYK2 and its partner JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][2] Genetic variations in the TYK2 gene can disrupt this delicate signaling balance, leading to a spectrum of diseases ranging from immunodeficiency to autoimmunity. This technical guide will explore the multifaceted role of TYK2 mutations in disease pathogenesis, present quantitative data on disease association, detail relevant experimental protocols, and visualize the complex signaling networks involved.

TYK2 Signaling Pathways

TYK2 is a central node in several critical signaling pathways. Its proper function is essential for both innate and adaptive immunity. Below are diagrams illustrating the canonical JAK-STAT signaling pathway and the specific involvement of TYK2 in interferon, IL-12, and IL-23 signaling.

References

- 1. Clinical manifestations of hyper IgE syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human tyrosine kinase 2 deficiency reveals its requisite roles in multiple cytokine signals involved in innate and acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new heterozygous TYK2 gene mutation: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of TYK2 Substrate Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical mediators of cytokine signaling. Dysregulation of TYK2 activity is implicated in a variety of autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. Understanding the molecular mechanisms that govern TYK2 substrate recognition is paramount for the development of selective and effective inhibitors. This technical guide provides an in-depth exploration of the structural and functional basis of how TYK2 recognizes and phosphorylates its substrates, with a focus on the Signal Transducer and Activator of Transcription (STAT) proteins.

I. The Architecture of TYK2: A Multi-Domain Kinase

TYK2 is a large, multi-domain protein comprising four major functional regions: the N-terminal FERM and SH2 domains, a central pseudokinase (JH2) domain, and a C-terminal tyrosine kinase (JH1) domain. Each domain plays a distinct and coordinated role in substrate recognition and catalytic activity.

-

FERM and SH2 Domains (The Receptor Binding Module): The N-terminal portion of TYK2, consisting of the Four-point-one, Ezrin, Radixin, Moesin (FERM) domain and the Src Homology 2 (SH2) domain, is responsible for docking the kinase to the cytoplasmic tails of cytokine receptors.[1][2][3] This interaction is a prerequisite for TYK2 activation upon cytokine binding to its receptor. The FERM domain provides a broad interaction surface, while the SH2 domain, in a non-canonical fashion, recognizes specific motifs on the receptor, contributing to the specificity of JAK-receptor pairing.[4]

-

Pseudokinase (JH2) Domain (The Regulatory Hub): Unlike a typical kinase domain, the pseudokinase domain (JH2) of TYK2 is catalytically inactive.[5] Its primary role is regulatory, acting as an autoinhibitory domain that keeps the adjacent kinase domain in an inactive state in the absence of a stimulus.[6] The JH2 domain interacts with the JH1 domain, sterically hindering its catalytic activity. Allosteric inhibitors that bind to the JH2 domain can stabilize this autoinhibited conformation, providing a novel and highly selective mechanism for TYK2 inhibition.[2]

-

Kinase (JH1) Domain (The Catalytic Engine): The C-terminal kinase domain (JH1) is responsible for the phosphotransferase activity of TYK2. Upon cytokine-mediated receptor dimerization, the autoinhibition by the JH2 domain is relieved, allowing the JH1 domain to become active. This activation involves the phosphorylation of specific tyrosine residues within its activation loop (Y1054 and Y1055). The active JH1 domain then phosphorylates downstream substrates, most notably the STAT proteins.[5][6]

II. Signaling Pathways and Substrate Phosphorylation

TYK2 is a key component of the JAK-STAT signaling pathway, which is initiated by the binding of cytokines to their cognate receptors.

Figure 1: Overview of the TYK2-mediated JAK-STAT signaling pathway.

Upon activation, TYK2 phosphorylates specific tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for the SH2 domains of STAT proteins. Recruited STATs are then themselves phosphorylated by TYK2 on a conserved C-terminal tyrosine residue. This phosphorylation event induces a conformational change in the STAT monomer, leading to the formation of stable homo- or heterodimers. These STAT dimers then translocate to the nucleus, where they bind to specific DNA response elements and regulate the transcription of target genes.

III. Quantitative Analysis of TYK2 Interactions

While extensive qualitative data exists, quantitative data on the binding affinities and kinetics of TYK2-substrate interactions are less abundant in the literature. The available data primarily focuses on the binding of inhibitors to the pseudokinase domain.

| Interacting Molecules | Method | Affinity (Kd) / IC50 | Reference |

| Small Molecule Ligand (SHR 2178) & TYK2 JH2 | DiscoverX KdELECT | 0.34 nM | [6] |

| Small Molecule Ligand (SHR 8751) & TYK2 JH2 | DiscoverX KdELECT | 0.032 nM | [6] |

| Small Molecule Ligand (SHR 9332) & TYK2 JH2 | DiscoverX KdELECT | 0.04 nM | [6] |

| Small Molecule Ligand (SHR 2396) & TYK2 JH2 | DiscoverX KdELECT | 0.029 nM | [6] |

| Small Molecule Ligand (SHR 0936) & TYK2 JH2 | DiscoverX KdELECT | 0.0074 nM | [6] |

| Deucravacitinib & TYK2 JH2 | DiscoverX KdELECT | - | [6] |

| Ropsacitinib & TYK2 JH1 | DiscoverX KdELECT | >20,000 nM | [6] |

| Brepocitinib & TYK2 JH1 | DiscoverX KdELECT | >20,000 nM | [6] |

| ATP & TYK2 JH2 | Surface Plasmon Resonance | 24 µM | |

| Mant-ATP & TYK2 JH2 | Spectrofluorometric Assay | 15 µM | |

| Compound 1 & TYK2 JH2 | Homogeneous Ligand Displacement | 10 nM | [3] |

Note: The kinetic parameters (Km and kcat) for TYK2 phosphorylation of STAT substrates are not well-documented in publicly available literature and represent a key area for future research.

IV. Experimental Protocols

A. In Vitro TYK2 Kinase Assay

This protocol is for determining the enzymatic activity of TYK2 and for screening potential inhibitors.

Figure 2: Workflow for a typical in vitro TYK2 kinase assay.

Materials:

-

Recombinant human TYK2 enzyme

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

TYK2-specific substrate (e.g., a synthetic peptide corresponding to the STAT phosphorylation site)

-

Test compounds (inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white assay plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix of the kinase reaction buffer, substrate, and ATP.

-

Reaction Setup: To each well of a 384-well plate, add the test compound dilution. Add the TYK2 enzyme to all wells except the negative control.

-

Initiate Reaction: Start the kinase reaction by adding the ATP/substrate master mix to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-